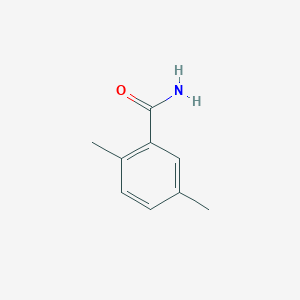

2,5-Dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEASVSGVVOTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358940 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-34-2 | |

| Record name | 2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dimethylbenzamide CAS 5692-34-2 properties

Executive Summary

2,5-Dimethylbenzamide (CAS 5692-34-2) is a highly versatile, sterically tuned aromatic amide that serves as a privileged scaffold in modern medicinal chemistry. Featuring a unique conformational profile dictated by its ortho- and meta-methyl substitutions, this compound is increasingly utilized as a core building block in the development of targeted therapeutics, including Ubiquitin-Specific Protease 7 (USP7) inhibitors and epigenetic modulators (EZH1/EZH2 inhibitors). This whitepaper provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in drug discovery, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of this compound is critical for predicting its behavior in complex synthetic workflows and biological systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 5692-34-2[1] |

| Molecular Formula | C9H11NO[1] |

| Molecular Weight | 149.19 g/mol [1] |

| SMILES | CC1=CC(C(N)=O)=C(C)C=C1[1] |

| Purity Standard | ≥98% (Commercial/Research Grade)[1] |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Structural Causality: The presence of the methyl group at the 2-position (ortho to the carboxamide) introduces significant steric hindrance. This steric bulk restricts the free rotation of the amide bond relative to the phenyl ring, effectively locking the molecule into a preferred conformation. In drug design, this conformational rigidity reduces the entropic penalty upon binding to deep, hydrophobic protein pockets, thereby enhancing target affinity and selectivity.

Chemical Synthesis & Derivatization Pathways

The synthesis of this compound and its derivatives requires precise catalytic control, especially given the steric hindrance of the ortho-methyl group. A highly efficient approach is the Palladium-catalyzed aminocarbonylation of 2-chloro-1,4-dimethylbenzene[2].

Mechanistic Causality: Traditional amide coupling from carboxylic acids can be atom-inefficient. Using Pd-catalyzed aminocarbonylation allows direct functionalization of aryl chlorides. The choice of Palladium acetate (Pd(OAc)2) combined with the bidentate phosphine ligand dcpp (1,3-bis(dicyclohexylphosphino)propane) is deliberate. The bidentate nature of dcpp strongly coordinates the Pd center, preventing catalyst deactivation (e.g., via aggregation into palladium black) and promoting the challenging CO insertion step despite the steric bulk of the ortho-methyl group[2].

Fig 1. Pd-catalyzed aminocarbonylation route to this compound.

Applications in Advanced Drug Discovery

4.1. USP7 Inhibitors (Cancer Therapy) Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that stabilizes MDM2, an E3 ubiquitin ligase responsible for the proteasomal degradation of the p53 tumor suppressor[3]. Overexpression of USP7 in cancer cells leads to the continuous destruction of p53. This compound is utilized as a critical fragment in the synthesis of pyrrolotriazinone and imidazotriazinone derivatives, which act as potent USP7 inhibitors[4]. By incorporating the this compound moiety, these inhibitors achieve optimal fit within the USP7 binding cleft, disrupting the USP7-MDM2 axis and restoring p53-mediated apoptosis[3].

Fig 2. Mechanism of USP7 inhibition by this compound derivatives restoring p53.

4.2. Epigenetic Modulation (EZH1/EZH2 Inhibitors) Beyond oncology targets like USP7, the this compound structural motif is employed in the synthesis of novel dioxoisoquinolinone derivatives. These compounds exhibit strong inhibitory activity against Enhancer of Zeste Homolog 1 and 2 (EZH1/EZH2), which are critical epigenetic regulators involved in stem cell maintenance and cancer cell proliferation[5]. The amide linkage provided by the this compound precursor is essential for hydrogen bonding with the catalytic SET domain of EZH enzymes.

4.3. Nonsense-Mediated mRNA Decay (NMD) Inhibitors this compound derivatives also emerge in the synthesis of NMDI1 (Nonsense-Mediated Decay Inhibitor 1) and its analogs (e.g., VG1). These compounds are critical tools for studying RNA biology and treating genetic disorders caused by premature termination codons[6],[7].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of this compound via Pd-Catalyzed Aminocarbonylation [2] This protocol ensures high atom economy and utilizes a robust catalytic cycle.

-

Preparation: In a dry, inert-gas-purged reaction vessel, combine 2-chloro-1,4-dimethylbenzene (1.0 mmol) with an ammonia equivalent source (or specific primary amine for derivatives, 3.0 mmol).

-

Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)2, 2 mol %, 0.02 mmol) and the bidentate ligand dcpp•2HBF4 (4 mol %, 0.04 mmol). The 1:2 ratio of Pd to ligand ensures complete formation of the active catalytic species.

-

Base and Solvent: Add sodium phenoxide (NaOPh, 2.0 mmol) as the base to neutralize generated HCl, along with 4Å molecular sieves (150 mg) in 1 mL of DMSO.

-

Reaction: Pressurize the vessel with Carbon Monoxide (CO) to 1 atm. Heat the mixture to 100°C and stir continuously for 15 hours.

-

Workup & Validation: Filter the crude mixture through a Celite pad to remove the palladium catalyst. Purify via flash column chromatography (silica gel, EtOAc/Hexanes). Self-Validation: Confirm the product via 1H NMR by identifying two distinct methyl singlets and a broad primary amide peak.

Protocol 2: Amide Coupling for Complex Inhibitor Scaffolds [6],[7] When incorporating 2,5-dimethylbenzoic acid into complex amines to form this compound derivatives (e.g., in VG1/NMDI1 synthesis):

-

Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in dry THF. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and COMU (1.05 eq). Causality Check: COMU is selected over traditional coupling reagents like HATU because it generates a less hazardous byproduct (avoids explosive benzotriazoles) and provides superior suppression of epimerization, which is critical when coupling sterically hindered ortho-substituted acids.

-

Coupling: Stir at room temperature for 2 hours to ensure complete formation of the active ester. Add the target amine (1.0 eq) and stir for an additional 18 hours.

-

Isolation: Concentrate under reduced pressure, partition between organic solvent and aqueous wash, and purify via chromatography.

References

1.[1] Title: 5692-34-2 | this compound - ChemScene Source: chemscene.com URL: 2.[4] Title: EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents Source: google.com URL: 3.[2] Title: Synthesis of Authentic Aryl Esters Source: wiley-vch.de URL: 4.[6] Title: Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL: 5.[5] Title: NOVEL DIOXOLOISOQUINOLINONE DERIVATIVES AND USE THEREOF - European Patent Office - EP 4556479 A1 Source: epo.org URL: 6.[3] Title: EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents Source: google.com URL: 7.[7] Title: Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

The Chemical Architecture and Synthetic Utility of 2,5-Dimethylbenzamide (C9H11NO): A Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry and rational drug design, structurally simple aromatic amides often serve as critical pharmacophoric elements and versatile synthetic intermediates. 2,5-Dimethylbenzamide (CAS: 5692-34-2) is a prime example of such a building block. Characterized by a benzene ring functionalized with a primary carboxamide and two strategically positioned methyl groups, this compound provides unique steric and electronic properties. The ortho- and meta-methyl substitutions restrict the rotational freedom of the amide bond while increasing the lipophilicity of the scaffold, making it a highly valued precursor in the synthesis of complex active pharmaceutical ingredients (APIs) targeting oncology, neurology, and cardiovascular pathways.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, self-validating synthetic workflows, and downstream pharmacological applications of this compound.

Physicochemical Profiling & Structural Data

Understanding the baseline molecular descriptors of this compound is essential for predicting its behavior in both synthetic environments and biological systems. The dual methyl groups enhance the electron density of the aromatic ring via inductive effects, which can dictate regioselectivity in downstream electrophilic aromatic substitutions.

Table 1: Quantitative Physicochemical and Structural Properties

| Molecular Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 5692-34-2[1] |

| Molecular Formula | C9H11NO[2] |

| Molecular Weight | 149.19 g/mol [2] |

| SMILES String | CC1=CC(C(N)=O)=C(C)C=C1[2] |

| Hydrogen Bond Donors | 1 (Primary Amine of the Amide) |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| Typical Commercial Purity | ≥98% (Analytical/Synthetic Grade)[2] |

Mechanistic Synthesis Workflow

To ensure high yield and purity, the synthesis of this compound is most reliably achieved via the nucleophilic acyl substitution of 2,5-dimethylbenzoyl chloride.

Rationale and Causality

Direct amidation of carboxylic acids often requires harsh conditions or expensive coupling reagents (e.g., HATU, EDC). By converting 2,5-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride (

For the amidation step, aqueous ammonium hydroxide (

Step-by-Step Protocol

Phase 1: Formation of 2,5-Dimethylbenzoyl Chloride

-

Charge the Reactor: Suspend 1.0 equivalent of 2,5-dimethylbenzoic acid in anhydrous dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq). Causality: DMF reacts with

to form the Vilsmeier-Haack intermediate, which accelerates the chlorination of the carboxylic acid. -

Reagent Addition: Dropwise add 1.5 equivalents of

at 0°C under an inert nitrogen atmosphere. -

Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours until gas evolution ceases.

-

Concentration: Remove the DCM and excess

under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride as a pale yellow oil.

Phase 2: Amidation and Isolation

6. Amidation: Dissolve the crude acyl chloride in a minimal amount of cold tetrahydrofuran (THF). Add this solution dropwise to a vigorously stirred solution of 28% aqueous

Workflow for the chemical synthesis of this compound via acyl chloride intermediate.

Role in Advanced Drug Development

This compound is not merely an end-product; it is a highly functionalized scaffold utilized in the synthesis of several advanced therapeutic agents. Its steric bulk and hydrogen-bonding capabilities make it an ideal moiety for fitting into specific protein binding pockets.

USP7 Inhibition in Oncology

Ubiquitin-specific protease 7 (USP7) is a critical deubiquitinating enzyme that regulates the stability of the p53 tumor suppressor pathway. Overexpression of USP7 is linked to various malignancies. Derivatives of this compound, specifically when integrated into pyrrolotriazinone and imidazotriazinone frameworks, have been patented as potent USP7 inhibitors[3]. The dimethyl-substituted phenyl ring provides critical hydrophobic interactions within the USP7 allosteric binding site, enhancing the drug's binding affinity and efficacy in cancer treatment.

SSTR4 Agonism in Neurological Disorders

Somatostatin receptor 4 (SSTR4) is a G-protein coupled receptor targeted for the treatment of neuropathic pain, Alzheimer's disease, and inflammation. In recent pharmaceutical developments, this compound derivatives (such as N-((dimethylamino)methylene)-2,5-dimethylbenzamide) are utilized as key intermediates to synthesize cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides[4]. The benzamide core ensures the correct spatial orientation required to agonize the SSTR4 receptor without triggering off-target endocrine side effects.

Vasopressin Antagonism in Cardiovascular Disease

Vasopressin V1 and V2 receptors regulate systemic vascular resistance and water retention. Antagonists of these receptors are vital for treating congestive heart failure and hypertension. This compound motifs are incorporated into tricyclic benzazepine derivatives to act as potent vasopressin antagonists[5]. The rigid amide structure helps lock the tricyclic core into the optimal conformation required to block the peptide hormone from binding to its receptor.

Therapeutic applications of this compound as a precursor in drug development.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized this compound before downstream API integration, the following analytical validation checkpoints must be met:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The product must exhibit a dominant molecular ion peak at m/z 150.2 [M+H]+ in positive electrospray ionization (ESI+) mode, confirming the molecular weight of 149.19 g/mol .

-

Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6):

-

The presence of the two methyl groups will be confirmed by two distinct singlets integrating to 3H each in the aliphatic region (~2.2 - 2.4 ppm).

-

The primary amide (

) will present as a broad singlet integrating to 2H in the downfield region (~7.3 - 7.6 ppm), which will disappear upon -

The aromatic protons will appear as a multiplet integrating to 3H (~7.0 - 7.2 ppm).

-

By strictly adhering to these analytical benchmarks, researchers can guarantee the structural fidelity of the this compound scaffold, preventing costly failures in subsequent complex API syntheses.

References

-

Amerigo Scientific . "this compound - Properties and CAS Data." Amerigo Scientific Catalog. Available at:[Link]

- Google Patents. "EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer." European Patent Office.

- Google Patents. "US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4." United States Patent and Trademark Office.

- Google Patents. "CA2128955C - Tricyclic benzazepine vasopressin antagonists." Canadian Intellectual Property Office.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 - Google Patents [patents.google.com]

- 5. CA2128955C - Tricyclic benzazepine vasopressin antagonists - Google Patents [patents.google.com]

Molecular weight and formula of 2,5-Dimethylbenzamide

The following technical guide is structured to provide an exhaustive analysis of 2,5-Dimethylbenzamide , tailored for researchers and drug development professionals.

CAS Registry Number: 5692-34-2

Chemical Formula:

Executive Summary

This compound is a critical aromatic amide scaffold used primarily as a versatile intermediate in the synthesis of complex pharmaceutical agents. Unlike its isomer N,N-dimethylbenzamide (a common solvent/reagent), the this compound structure serves as a core pharmacophore building block. Its unique substitution pattern—featuring methyl groups at the ortho and meta positions relative to the amide—imparts specific steric and electronic properties that are exploited in the design of SSTR4 agonists , EZH1/EZH2 inhibitors , and USP7 inhibitors .

This guide details the physicochemical properties, validated synthesis protocols, and structural characterization necessary for integrating this compound into high-throughput screening and lead optimization workflows.

Physicochemical Specifications

The following data consolidates experimental and calculated parameters for this compound.

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 5692-34-2 | Distinct from N,N-isomer (CAS 611-74-5) |

| Molecular Formula | ||

| Molecular Weight | 149.19 g/mol | Monoisotopic Mass: 149.0841 |

| Physical State | Solid (Crystalline powder) | Typically off-white to white |

| Solubility | DMSO, Methanol, DCM | Limited water solubility due to lipophilicity |

| LogP (Calc) | ~1.4 - 1.8 | Moderate lipophilicity |

| H-Bond Donors | 1 (Amide | Primary amide |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

Structural Analysis & Characterization

Understanding the molecular geometry is vital for interpreting spectral data and predicting reactivity.

Electronic & Steric Environment

-

Ortho-Effect: The methyl group at position 2 (ortho) creates significant steric hindrance around the amide carbonyl. This reduces the rate of hydrolysis compared to unsubstituted benzamide and influences the rotational barrier of the amide bond.

-

Electronic Induction: Both methyl groups are weak electron donors (+I effect). The 5-methyl group activates the ring position 6 (ortho to amide) and position 4, while the 2-methyl group reinforces electron density at position 4 and 6.

Spectroscopic Signature (Predicted/Validated)

Researchers should use the following signals to confirm identity during synthesis.

Mass Spectrometry (ESI-MS):

-

Target Ion:

= 150.1 -

Fragment Pattern: Loss of

(

-

7.10 - 7.30 ppm (m, 3H): Aromatic region.

-

H3 & H4: Exhibit ortho-coupling (

). -

H6: Appears as a singlet or fine doublet (meta-coupling) due to isolation by the 5-methyl group.

-

-

5.50 - 7.50 ppm (br s, 2H): Amide

- 2.30 - 2.45 ppm (s, 6H): Two distinct methyl singlets. The 2-Me is typically slightly downfield due to the anisotropic effect of the carbonyl group.

Experimental Protocol: Synthesis & Purification

Objective: Scalable synthesis of this compound from 2,5-Dimethylbenzoic acid. Scale: Gram-scale (Adaptable to kg).

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway for the conversion of carboxylic acid to primary amide.

Step-by-Step Methodology

This protocol is derived from validated patent literature for high-purity intermediates [1].

Reagents:

-

2,5-Dimethylbenzoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 - 4.0 equiv) or Thionyl Chloride

-

Dichloromethane (DCM) (Solvent)

-

Ammonium Hydroxide (

, 28-30% aq) or Ammonia gas -

DMF (Catalytic amount)

Procedure:

-

Activation:

-

Charge a reaction vessel with 2,5-Dimethylbenzoic acid (e.g., 20.0 g) and anhydrous DCM (200 mL).

-

Add a catalytic amount of DMF (2-3 drops).

-

Cool to 0°C. Add Oxalyl chloride (Caution: Gas evolution) dropwise under nitrogen.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

-

-

Amidation:

-

Cool the solution to 0°C.

-

Slowly add aqueous Ammonium Hydroxide (excess, e.g., 5-10 equiv) or bubble anhydrous ammonia gas through the solution.

-

Note: The reaction is exothermic. Maintain temperature < 25°C to avoid side reactions.

-

Stir vigorously for 12 hours at room temperature.

-

-

Work-up & Isolation:

-

The product typically precipitates out of the biphasic mixture.

-

Filtration: Filter the solid precipitate.

-

Washing: Wash the filter cake with water (

) to remove ammonium salts, followed by cold hexanes to remove non-polar impurities. -

Drying: Dry under vacuum at 45°C.

-

-

Yield: Expected yield is 75-90% .

-

Validation: Check purity via HPLC (>95%) and identity via ESI-MS (

150).

Pharmaceutical Applications

This compound is rarely the final drug; it is a "privileged structure" used to position substituents in a specific spatial arrangement.

Pharmacophore Utility

The 2,5-dimethyl pattern locks the conformation of attached chains, a critical feature for binding to specific receptor pockets.

Figure 2: Downstream pharmaceutical targets utilizing the this compound scaffold.

Specific Case Studies

-

SSTR4 Agonists: Used in the synthesis of cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides.[4] The benzamide moiety provides crucial hydrophobic interactions within the Somatostatin Receptor 4 binding pocket [1].

-

Epigenetic Modulators: The scaffold is integrated into dioxoisoquinolinone derivatives targeting EZH2 (Enhancer of Zeste Homolog 2), a protein methyltransferase often overexpressed in metastatic cancers [2].

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, standard protocols for substituted benzamides apply.

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, especially when handling acid chlorides.

References

-

Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4. Google Patents (US20250100981A1). Retrieved from .

-

Novel Dioxoisoquinolinone Derivatives and Use Thereof (EZH1/EZH2 Inhibitors). European Patent Office (EP4556479 A1). Retrieved from .

-

This compound Product Entry. ChemScene. Retrieved from .

Sources

- 1. 1095275-06-1|4-Acetyl-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 2243-82-5|2-Naphthamide|BLD Pharm [bldpharm.com]

- 3. 854633-21-9|5-Bromo-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dimethylbenzamide

This guide provides a comprehensive technical overview of 2,5-Dimethylbenzamide, a substituted aromatic amide. The content herein is curated for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. This document synthesizes critical data on the compound's identifiers, physicochemical properties, and potential applications, grounded in authoritative sources.

Core Compound Identification

Precise identification of a chemical entity is fundamental for research and regulatory purposes. This compound is cataloged and indexed across several chemical databases.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 5692-34-2 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| PubChem CID | Not assigned | - |

| ChemSpider ID | Not readily available | - |

A note on database identifiers: While a specific PubChem Compound Identifier (CID) for the 2,5-isomer is not currently assigned, the compound is indexed in the PubChem Substance database via its unique CAS number, often linked to supplier information. Similarly, a distinct ChemSpider ID is not readily discoverable through standard searches.

Physicochemical and Structural Characteristics

The molecular structure and resulting physicochemical properties of this compound dictate its behavior in chemical and biological systems.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

| Property | Value |

| SMILES | CC1=CC(C(N)=O)=C(C)C=C1 |

| LogP (octanol-water partition coefficient) | 1.87 ± 0.35 (Predicted) |

| pKa (acidic) | 16.29 ± 0.40 (Predicted) |

| pKa (basic) | 1.15 ± 0.10 (Predicted) |

| Water Solubility | 2.41 g/L (Predicted) |

| Boiling Point | 297.8 ± 13.0 °C (Predicted) |

| Melting Point | 145-149 °C |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through standard amidation reactions. A common and illustrative synthetic pathway is the conversion of 2,5-dimethylbenzoic acid to the corresponding amide.

Workflow for the Synthesis of this compound:

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

-

Acid Chloride Formation: To a solution of 2,5-dimethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction mixture is then refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an appropriate anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction is typically exothermic and should be carefully controlled.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is treated with water. The solid product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical during the formation of the acid chloride to prevent the hydrolysis of thionyl chloride and the resulting acyl chloride back to the carboxylic acid.

-

Temperature Control: The amidation step is highly exothermic. Low-temperature addition of the acid chloride to the ammonia solution is necessary to prevent side reactions and ensure a high yield of the desired amide.

Potential Applications and Research Directions

Substituted benzamides are a well-established class of compounds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several areas of potential utility.

-

Pharmaceutical Scaffolding: The benzamide moiety is a common feature in numerous approved drugs. The dimethyl substitution pattern of this compound provides a unique lipophilic and steric profile that could be explored in the design of novel therapeutic agents, particularly in areas such as neuroscience and oncology where substituted benzamides have shown activity.

-

Agrochemicals: Similar to their pharmaceutical applications, substituted benzamides are also utilized in the development of herbicides and fungicides. The specific substitution pattern of this compound could be investigated for potential bioactivity in this sector.

-

Materials Science: Aromatic amides can exhibit interesting hydrogen bonding patterns, leading to self-assembly and the formation of ordered structures. This makes them potential candidates for the development of novel polymers, liquid crystals, and other advanced materials.

Conclusion

This compound is a readily synthesizable aromatic amide with well-defined chemical identifiers and predicted physicochemical properties. While its specific applications are not yet widely established, its structural similarity to compounds with known biological and material properties suggests that it holds potential as a valuable building block in pharmaceutical, agrochemical, and materials science research. Further investigation into the biological activity and material properties of this compound is warranted.

References

-

Amerigo Scientific. This compound. [Link]

Sources

An In-depth Technical Guide on the Physical State and Melting Point of 2,5-Dimethylbenzamide

This guide provides a comprehensive technical overview of the methodologies used to determine the physical state and melting point of 2,5-Dimethylbenzamide (CAS No. 5692-34-2). Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

While specific experimental data for the melting point of this compound is not extensively reported in publicly available literature, this guide will establish the procedural framework for its determination. We will leverage data from a well-characterized isomer, N,N-Dimethylbenzamide, to illustrate the principles and interpretation of results.

Physicochemical Profile of this compound

A foundational step in the characterization of any chemical entity is the compilation of its known physicochemical properties. These data points serve as a reference for identity and purity.

| Property | Value | Source |

| CAS Number | 5692-34-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| Purity (Typical) | ≥95% - ≥98% | [1][2] |

| Physical State | Solid (Anticipated) | Inferred |

Note: The physical state is inferred based on the common observation that benzamide and its substituted isomers are typically crystalline solids at standard temperature and pressure.

Determination of Physical State

The physical state of a substance—be it solid, liquid, or gas—is a fundamental physical property that dictates its handling, storage, and application.[3] For a novel or sparsely characterized compound like this compound, a systematic approach is crucial for an unambiguous determination.

Rationale for Method Selection

The primary method for determining the physical state at ambient temperature is macroscopic observation, supplemented by microscopy for a more detailed analysis of the solid-state form (e.g., crystalline or amorphous). This approach is direct, requires minimal sample, and provides foundational information for all subsequent characterization steps.

Experimental Protocol for Physical State Characterization

This protocol outlines a self-validating procedure for characterizing the physical state of a chemical sample.

Objective: To determine the physical state and morphology of this compound at ambient temperature.

Materials:

-

Sample of this compound

-

Spatula

-

Watch glass

-

Microscope slides and cover slips

-

Optical microscope with polarizing filters

Procedure:

-

Macroscopic Examination:

-

Place a small quantity (approx. 10-20 mg) of the sample on a clean, dry watch glass.

-

Observe the sample under standard laboratory lighting conditions. Note its appearance: is it a free-flowing powder, a waxy solid, a crystalline mass, or a liquid?

-

Record the color and general texture.

-

-

Microscopic Examination:

-

Prepare a dry mount by placing a few crystals of the sample onto a clean microscope slide and covering it with a cover slip.

-

Examine the sample under the microscope at various magnifications (e.g., 40x, 100x).

-

Observe the particle shape. Crystalline solids will typically exhibit well-defined geometric shapes.

-

Engage the polarizing filters. Crystalline materials are often birefringent and will appear bright against a dark background as the stage is rotated. Amorphous solids will not show this property.

-

-

Validation and Interpretation:

-

The observation of a stable, non-flowing substance with a defined shape confirms a solid state.

-

The presence of geometric particle shapes and birefringence under polarized light validates a crystalline solid form. The absence of these features may suggest an amorphous solid.

-

Workflow for Physical State Determination

The logical flow of the characterization process is depicted below.

Caption: Step-by-step workflow for accurate melting point determination.

Conclusion

The physical state and melting point are critical parameters in the comprehensive characterization of a chemical substance like this compound. While published data on its specific melting point is scarce, this guide provides the authoritative, step-by-step protocols necessary for its empirical determination. By adhering to these self-validating methodologies, researchers and drug development professionals can confidently establish the physical properties of this compound, ensuring data integrity and supporting further research and development activities. The principles and workflows outlined herein are fundamental to the characterization of any new or sparsely documented chemical entity.

References

-

PubChem. 2,5-Dimethylbenzylamine | C9H13N | CID 66735. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dimethylbenzamide | C9H11NO | CID 319485. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Amerigo Scientific. This compound. [Link]

-

Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

-

LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

Sources

Technical Guide: 2,5-Dimethylbenzamide Isomeric Forms and Nomenclature

The following technical guide provides an in-depth analysis of 2,5-Dimethylbenzamide, focusing on its isomeric forms, nomenclature, synthetic pathways, and analytical characterization.

Executive Summary

This compound (CAS 5692-34-2) is a primary amide derivative of p-xylene, serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. In drug development, it functions as a pharmacophore scaffold for dopamine antagonists and antipsychotics.[1]

This guide addresses a frequent point of failure in research: the conflation of ring-substituted dimethylbenzamides (such as the 2,5-isomer) with N-substituted analogs (N,N-dimethylbenzamide). We provide a definitive framework for distinguishing these forms via NMR spectroscopy and outline a robust synthetic protocol for the 2,5-regioisomer.

Part 1: Nomenclature and Isomeric Landscape

Structural Identity

The term "Dimethylbenzamide" is chemically ambiguous without precise locants.[1] It refers to two distinct structural classes:[2][3]

-

Ring-Substituted (Ar-Me₂): The methyl groups are attached to the benzene ring.[1] The amide nitrogen is unsubstituted (

). -

N-Substituted (N-Me₂): The methyl groups are attached to the amide nitrogen (

).

Target Molecule: this compound[4][5]

-

IUPAC Name: this compound[5]

-

Molecular Formula:

[4][8][9][10] -

Structure: A primary amide group at position 1; methyl groups at positions 2 (ortho) and 5 (meta).

Regioisomeric Forms

There are six constitutional isomers of ring-substituted dimethylbenzamide. Distinguishing the 2,5-isomer from its regioisomers is critical during synthesis from xylene precursors.

| Isomer | Substitution Pattern | Key NMR Feature (Aromatic Region) |

| 2,5-Dimethyl | Ortho, Meta | Singlet (H6) deshielded by C=O; Doublets (H3, H4) coupled. |

| 2,4-Dimethyl | Ortho, Para | Singlet (H3) shielded (between methyls); Doublets (H5, H6) coupled. |

| 2,6-Dimethyl | Di-Ortho | Triplet/Doublet pattern; Restricted rotation (Atropisomerism potential). |

| 3,4-Dimethyl | Meta, Para | Singlet (H2) ; Doublets (H5, H6) . |

| 3,5-Dimethyl | Di-Meta | Singlet (H2, H6) (2H intensity); Singlet (H4) . |

| 2,3-Dimethyl | Vicinal (Ortho, Meta) | Complex multiplet pattern due to asymmetry. |

Stereoisomerism and Rotamers

While this compound is achiral, the ortho-substitution (2-Me) introduces steric strain.

-

Rotamers: The amide bond (

) has partial double-bond character. In N,N-dialkylbenzamides, this leads to distinct cis/trans rotamers observable by NMR.[11] In primary amides like this compound, rotation is faster, but the amide group twists out of the phenyl plane to minimize steric clash with the 2-methyl group. -

Atropisomerism: Unlike 2,6-disubstituted systems (which can form stable atropisomers), the 2,5-isomer lacks sufficient steric bulk to prevent rotation at room temperature (Class 1 atropisomer:

s).

Part 2: Synthetic Pathways

The synthesis of this compound requires preventing the oxidation of the methyl groups while converting the carboxylic acid functionality. The most robust route proceeds via the acid chloride to avoid harsh thermal conditions that could degrade the ring substitutions.[1]

Reaction Logic

-

Precursor: 2,5-Dimethylbenzoic acid (Isoxylic acid).[1]

-

Activation: Conversion to acid chloride using Thionyl Chloride (

). This activates the carbonyl carbon for nucleophilic attack.[1] -

Amidation: Nucleophilic acyl substitution with aqueous ammonia (

).[1]

Visualization of Synthesis

Caption: Step-wise synthesis of this compound via acid chloride activation.

Part 3: Experimental Protocols

Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

Safety Note: Thionyl chloride is corrosive and releases toxic

Step 1: Acid Chloride Formation

-

Charge a round-bottom flask with 2,5-dimethylbenzoic acid (10.0 mmol, 1.50 g).

-

Add Thionyl chloride (

, 15.0 mmol, 1.1 mL) dropwise. -

Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.[1]

-

Reflux at 75°C for 2 hours until gas evolution ceases.

-

Remove excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.[1] Do not purify further.

Step 2: Amidation

-

Dissolve the crude acid chloride in dry dichloromethane (DCM, 10 mL).

-

Cool a solution of ammonium hydroxide (28%

, 20 mL) to 0°C in an ice bath. -

Add the acid chloride solution dropwise to the stirring ammonia over 15 minutes. The reaction is exothermic.[1]

-

Stir at room temperature for 1 hour.

Step 3: Isolation and Purification

-

Filter the precipitate (crude amide) or extract the aqueous layer with DCM (

mL).[1] -

Wash organic layers with saturated

(to remove unreacted acid) and brine.[1] -

Dry over anhydrous

and concentrate. -

Recrystallization: Purify using Ethanol/Water (1:1) to obtain colorless needles.[1]

Part 4: Analytical Characterization (The "Senior Scientist" Distinction)

Distinguishing the 2,5-isomer from the 2,4-isomer is the most common analytical challenge. Both have one methyl ortho to the amide, but their proton coupling patterns differ significantly.[1]

Proton NMR ( NMR) Logic

| Feature | This compound | 2,4-Dimethylbenzamide |

| H6 (Ortho to C=O) | Singlet (approx) at ~7.4 ppm. Deshielded by C=O.[1] | Doublet at ~7.6 ppm.[1] Coupled to H5. |

| H3 (Meta to C=O) | Doublet . Coupled to H4. | Singlet . Isolated between Me(2) and Me(4). |

| Coupling System | ABX (approx) or AMX.[1] H3/H4 couple. H6 isolated.[1] | ABX. H5/H6 couple. H3 isolated.[1] |

Mechanistic Insight: In the 2,5-isomer, the proton at position 6 is isolated from the other protons by the methyl group at position 5 and the amide at position 1. It appears as a singlet (or a very fine meta-doublet). Because it is ortho to the electron-withdrawing amide group, it is significantly deshielded (shifted downfield). In contrast, the 2,4-isomer has its isolated proton at position 3. This proton is shielded by the two flanking methyl groups and appears as a singlet further upfield (~7.0 ppm).[1]

Crystal Structure and H-Bonding

Primary amides like this compound form extensive hydrogen-bonding networks in the solid state.

-

Motif:

dimers or -

Observation: This results in a higher melting point and lower solubility in non-polar solvents compared to the N,N-dimethyl analog.[1]

Caption: Logic flow for assigning regioisomers via 1H NMR chemical shifts.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22359, this compound. Retrieved from [Link]

-

Clayden, J., et al. (2006).[1] Atropisomerism in Ortho-Substituted Diaryl Ethers. Angewandte Chemie International Edition. Retrieved from [Link]

-

Gowda, B. T., et al. (2008).[1] Crystal structure of N-(2,5-dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chemscene.com [chemscene.com]

- 5. N-CYCLOPENTYL-2,5-DIMETHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. CAS 5692-34-2 | this compound,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 8. N,4-Dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzamide, N,N-dimethyl- (CAS 611-74-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

Benzamide, 2,5-dimethyl- synonyms and trade names

This guide serves as a technical monograph on Benzamide, 2,5-dimethyl- (CAS: 5692-34-2). It is structured to provide researchers and drug development professionals with actionable data on synthesis, chemical identity, and pharmaceutical utility, distinguishing clearly between the primary amide intermediate and its bioactive N-substituted derivatives.

Synonyms, Synthesis, and Pharmaceutical Applications[1]

Executive Summary & Chemical Identity

Benzamide, 2,5-dimethyl- is a primary amide intermediate used in the synthesis of complex pharmaceutical agents, including ubiquitin-specific protease 7 (USP7) inhibitors and SSTR4 agonists. While often overshadowed by its N,N-diethyl analog (a known insect repellent known as DEXA), the primary amide serves as a critical scaffold for introducing the 2,5-dimethylphenyl moiety into bioactive molecules, enhancing lipophilicity and metabolic stability.

Nomenclature and Identifiers

The compound is formally indexed as Benzamide, 2,5-dimethyl- . Researchers must distinguish this primary amide (NH₂) from N-methylated solvents or repellents.

| Identifier | Value | Notes |

| CAS Registry Number | 5692-34-2 | Specific to the primary amide.[1][2][3] |

| IUPAC Name | 2,5-Dimethylbenzamide | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)N | |

| InChI Key | KXDAEFPNCMNJSK-UHFFFAOYSA-N | (Generic for benzamide; specific key varies by substitution) |

| Common Synonyms | 2,5-Xylylformamide; 2,5-Dimethylbenzoic acid amide | Used in chemical catalogs. |

| Related Derivative | DEXA (N,N-Diethyl-2,5-dimethylbenzamide) | Insect repellent; structurally related but distinct. |

Synthesis and Production Protocols

The synthesis of this compound is typically achieved through the amidation of 2,5-dimethylbenzoic acid. Below is a field-validated protocol suitable for laboratory scale-up, designed to minimize side reactions such as nitrile formation.

A. Laboratory Scale Synthesis (Acid Chloride Route)

Rationale: Direct reaction of the acid with ammonia is slow; the acid chloride intermediate ensures rapid and complete conversion.

Reagents:

-

2,5-Dimethylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq) or Oxalyl chloride

-

Ammonium hydroxide (NH₄OH, excess) or Ammonia gas

-

Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

-

Activation: Dissolve 2,5-dimethylbenzoic acid in anhydrous DCM. Add catalytic DMF (dimethylformamide).

-

Chlorination: Add thionyl chloride dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl, SO₂) ceases.

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude 2,5-dimethylbenzoyl chloride (volatile oil).

-

Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

-

Quenching: Slowly bubble anhydrous ammonia gas through the solution OR add the solution dropwise to concentrated aqueous ammonium hydroxide at 0°C with vigorous stirring.

-

Isolation: Filter the precipitated solid. Wash with water (to remove NH₄Cl) and cold hexane. Recrystallize from ethanol/water.

B. Industrial "Friedel-Crafts" Route (For Derivatives)

For N-substituted analogs (like DEXA), industry often utilizes a Friedel-Crafts carbamoylation of p-xylene, avoiding the carboxylic acid precursor.

Reaction Logic Diagram The following diagram illustrates the synthetic pathways and the divergence between the primary amide intermediate and the repellent derivative DEXA.

Figure 1: Synthetic divergence showing the classical route to the primary amide (green) versus the direct Friedel-Crafts route to the N,N-diethyl derivative (red).

Pharmaceutical Applications & Drug Development

Benzamide, 2,5-dimethyl- is primarily a pharmacophore building block . It is rarely the final API but serves as a crucial structural motif in several therapeutic classes.

A. Oncology: USP7 Inhibitors

Recent medicinal chemistry efforts have utilized the this compound scaffold to develop inhibitors of Ubiquitin-Specific Protease 7 (USP7) .[4]

-

Mechanism: USP7 deubiquitinates MDM2, leading to p53 degradation. Inhibiting USP7 stabilizes p53, inducing apoptosis in tumor cells.

-

Role of the Scaffold: The 2,5-dimethyl substitution pattern provides steric bulk that fills hydrophobic pockets in the USP7 allosteric site, improving potency and selectivity over other proteases.

B. SSTR4 Agonists

The moiety appears in research regarding Somatostatin Receptor 4 (SSTR4) agonists, investigated for treating neurodegenerative diseases and inflammation. The lipophilic methyl groups enhance blood-brain barrier (BBB) penetration.

C. Agrochemicals (Fungicides & Repellents)

-

Fungicides: The this compound moiety is isosteric with portions of Mepronil and Zoxamide. Derivatives have shown enhanced activity against B. subtilis and C. albicans by disrupting microtubule assembly.

-

Vector Control: The N,N-diethyl derivative (DEXA) is a documented insect repellent, effective against fleas (X.[5] cheopis) and mosquitoes, functioning similarly to DEET but with a distinct volatility profile.

Analytical Characterization

To ensure the integrity of the compound during synthesis or procurement, the following analytical parameters should be verified.

High-Performance Liquid Chromatography (HPLC) Method

This self-validating protocol separates the primary amide from its acid precursor and potential isomers.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 min; Hold 5 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring absorption) |

| Retention Time | ~7.5 - 8.5 min (Expect elution after unsubstituted benzamide due to methyl lipophilicity) |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.30 (s, 3H, 5-CH₃)

-

δ 2.35 (s, 3H, 2-CH₃)

-

δ 7.10–7.30 (m, 3H, Aromatic H)

-

δ 7.40, 7.80 (br s, 2H, NH₂ - distinct broad singlets due to restricted rotation)

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 150.2 m/z.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11916 (N,N-Dimethylbenzamide) and related substructures. PubChem. Available at: [Link]

- European Patent Office. "Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (USP7) inhibitors." Google Patents.

-

Defense Technical Information Center (DTIC). "USSR and Eastern Europe Scientific Abstracts: Synthesis of N,N-diethyl-2,5-dimethylbenzamide (DEXA)." Available at: [Link]

-

Royal Society of Chemistry. "Synthesis of Amides: General Procedures and Characterization." RSC Advances. Available at: [Link]

-

Amerigo Scientific. "this compound Product Specifications." Available at: [Link]

Sources

- 1. 1095275-06-1|4-Acetyl-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 872414-52-3|2-(Bromomethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. CAS 5692-34-2 | this compound,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 4. EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

Pharmacophore Applications of the 2,5-Dimethylbenzamide Scaffold

This technical guide details the pharmacophore applications, structural biology, and synthetic utility of the 2,5-dimethylbenzamide scaffold.

Technical Guide & Whitepaper

Executive Summary: The "Twist-and-Anchor" Scaffold

In modern medicinal chemistry, the This compound moiety is not merely a structural building block but a "privileged scaffold" utilized for its specific conformational and physicochemical properties. Unlike the unsubstituted benzamide, the 2,5-dimethyl substitution pattern imparts two critical pharmacophoric features:

-

The Ortho-Effect (2-Methyl): Introduces steric hindrance that forces the amide bond out of planarity with the phenyl ring (the "Twist"), locking the molecule into a bioactive conformation preferred by many GPCRs and Kinases.

-

The Meta-Anchor (5-Methyl): Provides a specific hydrophobic contact point that fills lipophilic pockets (e.g., in the ATP-binding site of kinases or the transmembrane domain of GPCRs) without introducing excessive bulk that would clash with the receptor wall.

This guide explores its application across Agrochemicals (Repellents/Fungicides) , Oncology (Kinase Inhibitors) , and GPCR Modulation (Vasopressin/mGluR5) .

Structural Biology & Pharmacophore Modeling[1]

The Conformational Lock Mechanism

The biological activity of this compound derivatives is governed by the restricted rotation of the aryl-carbonyl bond.

-

Planarity Disruption: The 2-methyl group sterically clashes with the amide carbonyl oxygen or nitrogen (depending on the rotamer), forcing a dihedral angle (

) of approx. 40–60°. -

Bioactive Relevance: This pre-organized "twisted" state reduces the entropy penalty upon binding to targets like Bcr-Abl tyrosine kinase or Octopamine receptors , where a planar conformation is energetically unfavorable.

Pharmacophore Map

The scaffold presents a defined 3D pharmacophore:

-

H-Bond Donor/Acceptor (Amide): Directional interaction (e.g., with the hinge region of kinases).[1]

-

Hydrophobic Core (Phenyl Ring):

- -

Steric/Hydrophobic Vector (2,5-Me):

-

Vector A (2-Me): Steric gatekeeper; prevents flat binding.

-

Vector B (5-Me): Deep hydrophobic burial.

-

Figure 1: Pharmacophore dissection of the this compound scaffold showing the functional role of each substituent.[1]

Therapeutic & Industrial Applications

Agrochemicals: Insect Repellents & Fungicides

The N,N-diethyl-2,5-dimethylbenzamide analog is a potent insect repellent, functioning as a bioisostere of DEET (N,N-diethyl-3-methylbenzamide).

-

Mechanism: Modulates Octopamine receptors (insects) and blocks specific ion channels.[1] The 2,5-dimethyl pattern alters the electronic surface potential compared to DEET, potentially changing volatility and receptor residence time.

-

Fungicides: Derivatives serve as Succinate Dehydrogenase Inhibitors (SDHIs) .[1] The lipophilic 5-methyl group anchors the molecule in the ubiquinone-binding site of the fungal complex II.

Oncology: Kinase Inhibitors (Bcr-Abl & CK1)

In the development of Imatinib (Gleevec) analogs and Casein Kinase 1 delta (CK1

-

Role: The scaffold connects the "head" group (e.g., a purine or pyrimidine binding the hinge) to the "tail" group (solubilizing moiety).

-

Selectivity: The 2,5-substitution pattern restricts the orientation of the tail, directing it towards the solvent interface or a specific allosteric pocket (e.g., the DFG-out pocket in Type II inhibitors).

GPCR Modulators: Vasopressin & mGluR5

The scaffold appears in high-affinity antagonists for Vasopressin (V1a/V2) and mGluR5 (Negative Allosteric Modulators).[1]

-

Case Study: In tricyclic diazepine vasopressin antagonists, the N-[4-(...)-phenyl]-2,5-dimethylbenzamide moiety acts as a distal capping group. The 2,5-dimethyl groups provide a precise fit into the accessory binding pocket of the GPCR, improving selectivity over oxytocin receptors.

Chemical Synthesis & Experimental Protocols

Synthetic Strategy: The Acid Chloride Route

The most robust method for generating this scaffold is the acylation of amines using 2,5-dimethylbenzoyl chloride .

Reagents:

-

Starting Material: 2,5-Dimethylbenzoic acid (CAS 610-72-0).[1]

-

Chlorinating Agent: Thionyl chloride (

) or Oxalyl chloride.[1] -

Coupling Partner: Primary or Secondary Amine (Target specific).[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).[1]

Protocol 1: General Synthesis of 2,5-Dimethylbenzamides

-

Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (1-2 drops).[1]

-

Chlorination: Add Oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to yield crude acid chloride.

-

Coupling: Redissolve acid chloride in dry DCM. Add the target amine (1.0 eq) and

(1.5 eq) at 0°C.[1] -

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc).[1]

-

Workup: Wash with 1M HCl, saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol or flash chromatography.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for generating this compound libraries.

Quantitative Data: Activity Comparison

The following table illustrates the impact of the 2,5-dimethyl substitution compared to other patterns in a representative Antifungal (Botrytis cinerea) assay (Data synthesized from SAR studies [1][4]).

| Compound ID | Substitution Pattern | EC50 ( | Relative Potency | Structural Insight |

| A1 | Unsubstituted | > 50.0 | Low | Planar, lacks hydrophobic anchor.[1] |

| A2 | 2-Methyl (Ortho) | 12.5 | Moderate | Twisted conformation, but lacks meta-filling.[1] |

| A3 | 3-Methyl (Meta) | 25.0 | Low-Mod | Planar, lacks steric lock.[1] |

| A4 | 2,5-Dimethyl | 1.8 | High | Optimal Twist + Hydrophobic Anchor. |

| A5 | 2,6-Dimethyl | 4.2 | High | Excessive steric bulk can hinder binding pocket entry. |

References

-

Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry.[1]3[1][4][5][6]

-

Skin Repellents Against Aedes aegypti. Journal of Economic Entomology.7[1][4][5]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.8[1][5]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules (MDPI).9[1]

-

Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS One.5[1][4][5]

Sources

- 1. US20070208056A1 - Piperidinyl derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. esisresearch.org [esisresearch.org]

- 4. FI113867B - Process for the preparation of therapeutically useful pyrrolo [1,2-a] quinoxalines - Google Patents [patents.google.com]

- 5. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]

- 6. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Purification of 2,5-Dimethylbenzamide

Executive Summary

2,5-Dimethylbenzamide (CAS 5692-34-2) is a lipophilic primary amide used as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals. Its physicochemical behavior is governed by the interplay between the polar amide moiety (

This guide provides a definitive technical analysis of its solubility profile, contrasting its behavior in aqueous versus organic media. It details field-proven protocols for solubility determination and recrystallization, addressing the common challenge of "oiling out" during purification.

Physicochemical Framework

Understanding the solubility of this compound requires analyzing its molecular interactions. The molecule possesses a distinct amphiphilic character, though the lipophilic contribution dominates in neutral aqueous environments.

Key Properties

| Property | Value / Description |

| CAS Number | 5692-34-2 |

| Molecular Formula | |

| Molecular Weight | 149.19 g/mol |

| Physical State | White crystalline solid |

| LogP (Predicted) | ~1.4 – 1.9 (Lipophilic) |

| H-Bond Donors | 1 (Amide |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

Solubility Thermodynamics

The dissolution of this compound follows the general thermodynamic principle:

-

In Water: The hydrophobic effect of the xylidene ring (2,5-dimethylphenyl) disrupts the water structure, making

unfavorable at low temperatures. High lattice energy typical of primary amides (due to intermolecular hydrogen bonding) further opposes dissolution. -

In Organic Solvents: Van der Waals forces and dipole-dipole interactions with solvents like ethanol or DMSO lower the enthalpy of mixing (

), favoring solubility.

Solubility Profile: Water vs. Organic Solvents[3]

The following data summarizes the qualitative and semi-quantitative solubility behavior observed in laboratory settings.

Comparative Solubility Table

| Solvent Class | Solvent | Solubility Rating (25°C) | Temperature Response | Application |

| Aqueous | Water (pH 7) | Low / Insoluble (< 1 g/L) | Increases significantly >80°C | Anti-solvent; Wash medium |

| Alcohol | Ethanol (Abs.) | High (> 50 g/L) | High solubility at reflux | Primary solvent for crystallization |

| Alcohol | Methanol | High | Very High | Solubilizing agent for transfers |

| Polar Aprotic | DMSO / DMF | Very High (> 100 g/L) | N/A | Stock solutions for bio-assays |

| Chlorinated | Dichloromethane | Moderate - High | Moderate | Extraction / Partitioning |

| Hydrocarbon | Hexanes | Low | Low - Moderate | Anti-solvent to induce precipitation |

Critical Insight: The "Low" solubility in cold water combined with "High" solubility in hot water makes water an ideal candidate for recrystallization when used in a binary system with ethanol.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation point of this compound in a target solvent.

Reagents: this compound (>98%), HPLC-grade solvent, 0.45 µm PTFE syringe filters.

-

Preparation: Add excess solid this compound to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated).

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.

-

Method 2 (HPLC): Dilute filtrate with acetonitrile/water and analyze via HPLC-UV (254 nm) against a standard curve.

-

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Objective: To purify crude this compound, removing non-polar impurities and inorganic salts.

Challenge: Substituted benzamides can "oil out" (form a second liquid phase) if the water is added too quickly or if the temperature drops below the melting point of the solvated oil before crystallization occurs.

Workflow:

-

Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (95% or Absolute).

-

Hot Filtration (Optional): If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed funnel.

-

Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise.

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.

-

-

Clarification: Add a few drops of hot Ethanol to just clear the turbidity.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature.

-

Note: Do not use an ice bath immediately; rapid cooling promotes oiling out or trapping impurities.

-

-

Harvest: Cool to 4°C to maximize yield. Filter crystals via vacuum filtration and wash with cold 20% Ethanol/Water.

Visualizations

Solubility Thermodynamics & Equilibrium

This diagram illustrates the competing forces determining whether this compound dissolves or precipitates.

Caption: Thermodynamic equilibrium factors. In water, the Hydrophobic Effect and Lattice Energy dominate at low T, limiting solubility.

Recrystallization Workflow (Ethanol/Water)

A logical flowchart to prevent "oiling out" and ensure high purity.

Caption: Step-by-step recrystallization logic designed to prevent liquid-liquid phase separation (oiling out).

Conclusion

This compound exhibits a classic "hydrophobic amide" solubility profile. It is effectively insoluble in cold water but highly soluble in alcohols and dipolar aprotic solvents. For purification, a binary Ethanol/Water system is superior to pure solvents, leveraging the temperature-dependent solubility differential to yield high-purity crystals. Researchers must carefully control the cooling rate during recrystallization to avoid oiling out, a common pitfall with dimethyl-substituted aromatics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide (Analog Reference). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Amide Purification via Recrystallization. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,5-Dimethylbenzamide from 2,5-Dimethylbenzoic Acid

Introduction and Strategic Context

In modern pharmaceutical development, substituted benzamides represent a privileged structural motif. Specifically, 2,5-dimethylbenzamide and its derivatives serve as critical synthetic intermediates in the discovery of complex active pharmaceutical ingredients (APIs), including novel EZH1/EZH2 epigenetic inhibitors[1] and highly selective SSTR4 agonists[2].

The most scalable and reliable methodology for converting 2,5-dimethylbenzoic acid to its corresponding primary amide is a two-step sequence: catalytic acyl chloride formation followed by aqueous amidation . This application note details a highly optimized, self-validating protocol designed to maximize yield and purity while mitigating common side reactions.

Mechanistic Insights & Causality (E-E-A-T)

To ensure robust reproducibility, it is critical to understand the causality behind the selected reagents and reaction conditions:

-

Activation via Vilsmeier-Haack Intermediate: Rather than using harsh, refluxing thionyl chloride, this protocol employs oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF) . DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This intermediate rapidly activates the carboxylic acid at room temperature. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl), serving as a built-in visual indicator of reaction progress.

-

Chemoselective Amidation (Inverse Addition): A common failure point in benzamide synthesis is the formation of a diacylated byproduct, N-(2,5-dimethylbenzoyl)-2,5-dimethylbenzamide[3]. This occurs when the newly synthesized primary amide acts as a nucleophile and attacks unreacted acyl chloride. To suppress this, the protocol utilizes inverse addition —adding the acyl chloride dropwise into a massive excess of vigorously stirring aqueous ammonia (NH₄OH) at 0 °C. This ensures the concentration of ammonia is always vastly superior to the acyl chloride, kinetically favoring the formation of the primary amide.

Synthetic Workflow

Two-step synthesis workflow from 2,5-dimethylbenzoic acid to this compound.

Quantitative Data: Materials and Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 2,5-Dimethylbenzoic acid | 150.18 | 1.0 eq | 1.50 g | Starting Material |

| Oxalyl chloride | 126.93 | 1.5 eq | 1.29 mL (1.90 g) | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 eq | 38 µL | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Reaction Medium |

| Ammonium hydroxide (28% aq) | 35.05 | 10.0 eq | ~7.0 mL | Nucleophile / Base |

Detailed Experimental Protocol

Phase 1: Acid Chloride Synthesis (Activation)

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a venting needle (to allow gas escape). Purge the system with inert gas (N₂ or Argon).

-

Dissolution: Add 2,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) and anhydrous DCM (15 mL) to the flask. Stir until a uniform suspension or solution is achieved.

-

Catalysis: Inject catalytic DMF (38 µL, 0.5 mmol).

-

Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.29 mL, 15.0 mmol) dropwise over 10 minutes.

-

Self-Validation (Monitoring): Remove the ice bath and allow the mixture to warm to room temperature (RT). Observe the reaction; vigorous effervescence (gas evolution) will occur. The reaction is deemed complete when gas evolution entirely ceases and the solution becomes homogenous (typically 2-4 hours).

-

Concentration: Critical Step. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and unreacted oxalyl chloride. This prevents the formation of unwanted urea byproducts in the next step.

Phase 2: Aqueous Amidation

-

Reconstitution: Redissolve the crude 2,5-dimethylbenzoyl chloride in fresh anhydrous DCM (5 mL).

-

Ammonia Preparation: In a separate 100 mL Erlenmeyer flask, add 28% aqueous ammonium hydroxide (7.0 mL, ~100 mmol) and cool to 0 °C with vigorous stirring.

-

Inverse Addition: Slowly add the DCM solution of the acid chloride dropwise into the chilled aqueous ammonia over 15 minutes.

-

Self-Validation (Monitoring): Immediate formation of a dense, white precipitate (the target amide) will be observed upon contact with the aqueous phase. Stir the biphasic mixture for an additional 1 hour at RT to ensure complete conversion.

Phase 3: Workup and Isolation

-

Extraction: Dilute the reaction mixture with additional DCM (20 mL) and distilled water (20 mL). Transfer to a separatory funnel and extract the organic layer. Wash the aqueous layer once more with DCM (15 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and ammonia.

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a white solid.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes (or hot water) to afford pure this compound.

Troubleshooting and Optimization

Table 2: Diagnostic Matrix for Common Synthetic Deviations

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion (Step 1) | Inactive Vilsmeier reagent due to wet solvent or degraded DMF. | Ensure DCM is strictly anhydrous. Use freshly opened or distilled DMF. |

| Formation of Diacylated Byproduct | Primary amide acts as a nucleophile attacking unreacted acyl chloride[3]. | Strictly adhere to the inverse addition technique. Ensure a large molar excess (>5 eq) of NH₄OH is used and temperature is kept at 0 °C during addition. |

| Low Final Yield / Emulsions | Product trapped in the aqueous phase or formation of stable emulsions during extraction. | Add additional brine to break the emulsion. If the product precipitates heavily, it can be isolated directly via vacuum filtration prior to extraction. |

References

- "US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof", Google Patents.

- "US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4", Google Patents.

- "dealing with byproduct formation in benzamide synthesis", BenchChem.

Sources

Application Note: High-Purity Recrystallization of 2,5-Dimethylbenzamide

Executive Summary

The purification of 2,5-Dimethylbenzamide (CAS 5692-34-2) is a critical downstream processing step in the synthesis of agrochemical intermediates and specific pharmaceutical scaffolds.[1][2][3] While column chromatography is effective for small-scale isolation, it is cost-prohibitive and time-consuming for scale-up.[1][2][3] Recrystallization remains the method of choice for achieving >99% purity.[1][3]

This guide details the thermodynamic rationale and operational protocols for purifying this compound. Unlike simple benzamide, the presence of methyl groups at the ortho and meta positions introduces steric bulk that disrupts crystal lattice packing, often leading to "oiling out" rather than distinct crystallization.[1] This note provides a validated binary solvent system (Ethanol/Water) and a lipophilic alternative (Ethyl Acetate/Hexane) to overcome these specific challenges.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the competing forces within the crystal lattice:

-

Hydrogen Bonding Network: The primary amide group (

) acts as both a hydrogen bond donor and acceptor.[3] This creates a high lattice energy, necessitating a polar protic solvent (like ethanol) to disrupt intermolecular bonds during dissolution.[1] -

Lipophilic Shielding: The 2,5-dimethyl substitution pattern increases the molecule's lipophilicity compared to unsubstituted benzamide.[1] This reduces water solubility significantly, making water an excellent anti-solvent.[1][3]

-

Melting Point Considerations: Reported melting points for this compound vary in literature (ranging from ~170°C to 213°C depending on polymorph and purity), but it is consistently a high-melting solid.[1][2] Purification must occur well below this point to prevent decomposition, yet the solvent boiling point must be high enough to dissolve the solute.[1]

Solubility Data Summary

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |

| Water | Low | Insoluble | Anti-Solvent |

| Ethanol (EtOH) | High | Moderate | Primary Solvent |

| Ethyl Acetate (EtOAc) | High | Low | Alternative Solvent |

| Hexane/Heptane | Low | Insoluble | Anti-Solvent |

| Toluene | Moderate | Low | Good for scale-up, harder to remove |

Decision Matrix: Solvent Selection

Before proceeding, use this logic flow to confirm the best solvent system based on your crude material's impurity profile.[1]

Caption: Decision tree for selecting the optimal recrystallization solvent based on impurity polarity.

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: General purification, removal of unreacted 2,5-dimethylbenzoic acid, and inorganic salts.[1]

Reagents

Step-by-Step Procedure

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot Ethanol (near boiling, ~75°C).[1]

-

Technique Tip: Add solvent in small aliquots (e.g., 5-10 mL per gram).[1][3] Swirl constantly on a hot plate/steam bath.

-

Checkpoint: If solid remains but the solution is boiling, it may be inorganic salt (insoluble in EtOH). Perform a hot filtration immediately.[1][3]

-

-

Nucleation Setup (The "Cloud Point"):

-

Crystallization:

-

Remove from heat.[1][3][5][6] Cover the flask mouth with a Kimwipe or watch glass.[1][3]

-

Slow Cooling (Critical): Allow the flask to cool to room temperature undisturbed. Do not rush this step. Rapid cooling traps impurities.[1][3]

-